molecular formula C19H19N5O3S2 B2991794 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105198-45-5

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No. B2991794
CAS RN: 1105198-45-5
M. Wt: 429.51
InChI Key: ZWYNFJWVPWGQOL-UHFFFAOYSA-N
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Description

2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H19N5O3S2 and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel 1,3,4-thiadiazole amide compounds, including structures similar to the specified compound, has been a significant area of research. These compounds have shown a range of biological activities. For instance, some derivatives have demonstrated inhibitory effects on bacterial strains such as Xanthomonas campestris pv. oryzae, indicating potential applications in agriculture and antimicrobial therapy (Xia, 2015). This research underscores the compound's relevance in developing new antimicrobials.

Antimicrobial Evaluation

Further investigations into the antimicrobial efficacy of derivatives have revealed promising outcomes against various microorganisms. Compounds with the thiadiazole structure have been synthesized and assessed for their antimicrobial properties, offering insights into potential therapeutic applications. These studies highlight the compound's role in addressing microbial resistance and developing new antimicrobial agents (Hamama et al., 2017).

Pharmacological Potential

Research has also delved into the pharmacological potential of derivatives, exploring their utility in treating various conditions. For example, derivatives have been synthesized for assessing their antidepressant and antianxiety activities, illustrating the compound's broader impact on central nervous system disorders (Kumar et al., 2017). This area of study opens pathways for the development of novel treatments for psychiatric conditions.

Novel Derivative Design and Evaluation

The design and synthesis of novel derivatives, aimed at enhancing specific biological activities, represent a critical research direction. Such efforts have led to the identification of compounds with selective inhibitory effects on enzymes or receptors, potentially useful in treating diseases with complex etiologies. The discovery and evaluation of these derivatives contribute to our understanding of disease mechanisms and therapeutic target identification (Shibuya et al., 2018).

properties

IUPAC Name

2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c25-16(20-14-5-2-1-3-6-14)13-28-19-22-21-18(29-19)24-10-8-23(9-11-24)17(26)15-7-4-12-27-15/h1-7,12H,8-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNFJWVPWGQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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